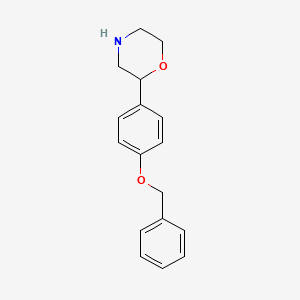

2-(4-(Benzyloxy)phenyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

2-(4-phenylmethoxyphenyl)morpholine |

InChI |

InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)13-20-16-8-6-15(7-9-16)17-12-18-10-11-19-17/h1-9,17-18H,10-13H2 |

InChI Key |

XRFJNZJABPUIFG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 2 4 Benzyloxy Phenyl Morpholine

Spectroscopic Techniques for Molecular Structure Elucidation

The elucidation of the molecular structure of 2-(4-(benzyloxy)phenyl)morpholine is heavily reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental in mapping the carbon-hydrogen framework of the molecule. Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR distinguishes the different carbon atoms within the morpholine (B109124), phenyl, and benzyl (B1604629) moieties.

Infrared (IR) spectroscopy is another critical tool, used to identify the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum would confirm the presence of the C-O-C ether linkages within the morpholine ring and the benzyloxy group, as well as the N-H bond of the morpholine's secondary amine. The aromatic C-H and C=C bonds of the phenyl and benzyl rings also produce distinct signals.

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming the proposed structure. High-resolution mass spectrometry (HRMS) would offer a precise mass measurement, allowing for the determination of the elemental composition.

X-ray Crystallography and Solid-State Conformational Studies

While spectroscopic methods provide crucial data on connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of this compound in the solid state. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed conformational picture.

Morpholine Ring Conformation Analysis

In the solid state, the morpholine ring of this compound is expected to adopt a stable chair conformation. This is the generally preferred conformation for six-membered saturated heterocyclic rings as it minimizes torsional and steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The large 4-(benzyloxy)phenyl substituent at the C2 position would be expected to preferentially occupy an equatorial position to minimize steric hindrance with the other atoms in the morpholine ring. The hydrogen atom on the nitrogen would also be positioned to minimize steric interactions.

Pharmacological Activities and Preclinical Biological Evaluation of 2 4 Benzyloxy Phenyl Morpholine

Overview of Biological Activities Associated with Morpholine (B109124) Derivatives

The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, is a key structural component in many established drugs and natural products. tsijournals.com Its presence often enhances the pharmacological profile of a molecule. mdpi.comnih.gov Morpholine derivatives have demonstrated a broad spectrum of therapeutic potential, including antidepressant, appetite suppressant, analgesic, antitumor, antioxidant, antibiotic, and antifungal properties. tsijournals.com

Morpholine derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Monoamine Oxidase (MAO) Inhibition: A significant area of research has focused on the inhibition of monoamine oxidases (MAOs), enzymes crucial in the metabolism of monoamine neurotransmitters. researchgate.net Imbalances in these neurotransmitters are linked to neurodegenerative disorders like Parkinson's disease. researchgate.netresearchgate.net

Derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole have been designed and synthesized as multifunctional MAO-B inhibitors for the potential treatment of Parkinson's disease. researchgate.net One promising compound from this series, 3h , exhibited potent and selective MAO-B inhibitory activity with a competitive and reversible mode of action. researchgate.net

Studies on thio/semicarbazide-based benzyloxy derivatives also revealed potent inhibitory activity against MAO-B. researchgate.net

The benzyloxy group is considered a key pharmacophore for MAO-B selectivity, enhancing the molecule's hydrophobicity to better fit the enzyme's active site. researchgate.net

Cyclooxygenase (COX) Inhibition: Certain morpholine-containing compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. A study of benzimidazole-morpholine derivatives identified two compounds, 2b and 2j , with inhibitory potential against both COX-1 and COX-2 enzymes. mdpi.com

Other Enzyme Inhibition: The morpholine scaffold has been incorporated into inhibitors of other enzymes as well. For instance, some morpholine derivatives have been reported as non-peptide caspase inhibitors, which are of interest for their neuroprotective and anti-arthritic potential. tsijournals.com Additionally, 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid has been suggested to have potential as an enzyme inhibitor. smolecule.com

The anti-inflammatory properties of morpholine derivatives are often linked to their inhibition of inflammatory enzymes like COX.

Pyrimidine-based compounds containing a morpholine moiety have been investigated as anti-inflammatory agents. rsc.org Their mechanism is generally associated with the inhibition of prostaglandin (B15479496) E2 (PGE2) production by suppressing COX-1 and COX-2 enzymes. rsc.org

A series of 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were synthesized and showed potent COX-2 inhibitory effects. rsc.org

The introduction of a 4-(4-benzyloxy)phenyl moiety at the C-4 position of a pyrimidine (B1678525) ring resulted in a compound with strong inhibitory activity against PGE2 production. rsc.org A difluorinated derivative of this compound significantly inhibited COX-2 activity without affecting COX-1 at a concentration of 20 μM. rsc.org

Benzimidazole-morpholine derivatives that inhibit COX-1 and COX-2 are considered potential candidates for treating inflammatory diseases. mdpi.com

Several studies have highlighted the antioxidant potential of morpholine derivatives, which is crucial for combating oxidative stress implicated in numerous diseases. impactfactor.orgresearchgate.net

A series of morpholine Mannich base derivatives were synthesized and showed significant radical scavenging properties in both DPPH and ABTS assays. impactfactor.orgresearchgate.net

The antioxidant potential of morpholine-substituted chalcones has been demonstrated, with these compounds showing modest free radical scavenging capabilities. researchgate.net

Derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole, in addition to their MAO-B inhibitory activity, have been explored for their antioxidant effects as part of a multifunctional approach to treating Parkinson's disease. researchgate.net

The synthesis of olivil-type lignans, which can contain moieties structurally related to the benzyloxy-phenyl group, has also been explored in the context of creating antioxidant compounds. tandfonline.com

The antitumor potential of morpholine derivatives has been demonstrated in various in vitro studies against different cancer cell lines.

A study on new morpholine-based heterocycles revealed that all tested compounds exhibited inhibitory activity against tumor cell lines in a concentration-dependent manner. mdpi.comnih.gov

Compounds 8 , 4e , and 7b were particularly active against the lung carcinoma cell line (A-549). mdpi.comnih.gov

Compound 7b also showed promising activity against the human hepatocellular carcinoma cell line (HepG-2). mdpi.comnih.gov

A separate study reported that a quinazolinone derivative, 4-(2-((2-(3-(Benzyloxy)phenyl)quinazolin-4-yl)oxy)ethyl)morpholine (4h) , displayed relatively good anti-proliferative activity against A549 tumor cells with an IC50 value of 13.20 μmol/L. sioc-journal.cn

Newly synthesized tetrazole and morpholine hybrid derivatives have been tested for their anticancer efficacy against histiocytic lymphoma (U-937) cells. arkat-usa.org

Preliminary studies suggest that 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid may have anticancer activity by inhibiting cancer cell proliferation. smolecule.com

Derivatives of morpholine have been a subject of interest for their potential to modulate the central nervous system (CNS), with applications in treating a range of neurological and psychiatric disorders. google.comgoogle.com

The primary focus of CNS-related research on morpholine derivatives has been on their antidepressant properties. google.com

As previously mentioned, the inhibition of MAO-B by certain benzyloxy-phenyl derivatives is a key strategy for increasing dopamine (B1211576) levels in the brain, which is relevant for the treatment of Parkinson's disease. researchgate.netresearchgate.net

Methoxy (B1213986) and hydroxymethyl morpholine phencyclidine derivatives have been noted for their analgesic effects. tsijournals.com

The structural framework of some morpholine compounds suggests they may be designed to interact with various receptors in the CNS, potentially acting as agonists or antagonists to influence cellular signaling pathways. ontosight.ai

The interaction of morpholine derivatives with drug-metabolizing enzymes is a critical aspect of their preclinical evaluation, as it can influence their own metabolism and that of other drugs.

The metabolism of xenobiotics, including drugs, typically occurs in two phases. drughunter.com Phase I involves the introduction or exposure of polar groups, often catalyzed by cytochrome P450 (P450) enzymes. nih.gov Phase II involves conjugation reactions. drughunter.com

While P450 enzymes are major players, other enzymes like flavin-containing monooxygenases (FMO), monoamine oxidases (MAO), and aldehyde oxidases (AOX) also contribute to drug metabolism. nih.gov

The morpholine ring itself is a substrate for certain metabolic pathways. For example, gemfibrozil, which contains a structure that can be metabolized to form a morpholine-like ring, undergoes metabolism that leads to the inhibition of CYP2C8. drughunter.com

Based on a comprehensive search of scientific literature, there is currently no available public data regarding the specific pharmacological activities or preclinical biological evaluation of the chemical compound 2-(4-(Benzyloxy)phenyl)morpholine. Research and development in the pharmaceutical and life sciences fields are vast, and many chemical compounds are synthesized for various purposes, but not all of them undergo extensive biological testing or have their results published.

The available search results indicate that while derivatives of morpholine and compounds containing benzyloxy or phenyl groups have been investigated for a wide range of biological activities, the specific molecule of interest, this compound, does not appear in the accessible scientific record in the context of pharmacological evaluation. mdpi.comnih.govresearchgate.nettsijournals.com

Therefore, it is not possible to provide a detailed, evidence-based article on the "" as requested, because the foundational research data does not exist in the public domain.

To generate a scientifically accurate article, it would be necessary to broaden the scope to include the pharmacological activities of the larger chemical class to which this compound belongs, such as phenylmorpholine derivatives. This would allow for a discussion of potential activities and the screening methods used to identify them, based on published data for structurally related compounds.

If you would like to proceed with an article on the broader topic of phenylmorpholine derivatives, please provide new instructions.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the compound 2-(4-Benzyloxy)phenyl)morpholine for the molecular targets outlined in the requested article structure.

Studies detailing the enzyme inhibition kinetics or receptor ligand binding profile for this exact molecule are not present in the accessible scientific databases. While research exists for broader classes of compounds such as morpholine derivatives or benzyloxy-phenyl derivatives, this information is not specific to 2-(4-Benzyloxy)phenyl)morpholine and therefore cannot be used to generate the scientifically accurate and specific article as requested.

Consequently, it is not possible to provide an article that adheres to the strict outline and content requirements, as the necessary preclinical data for This compound 's interaction with the following targets is unavailable:

Monoamine Oxidase (MAO-A and MAO-B)

Cyclooxygenase (COX-1 and COX-2)

Acetylcholinesterase (AChE)

Squalene (B77637) Synthase

Caspase 3

Specific Receptor Ligand Binding

Without dedicated studies on this compound, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Molecular Mechanisms of Action and Pharmacological Target Identification Preclinical

Receptor Ligand Binding Investigations

Androgen Receptor (AR) Antagonism and Mutational Targeting

Currently, there is a lack of direct preclinical data from published studies investigating the androgen receptor (AR) antagonist activity of 2-(4-(Benzyloxy)phenyl)morpholine. However, research into structurally related compounds suggests that the morpholine (B109124) scaffold can be a key pharmacophore for AR interaction. For instance, a series of 4-(4-phenylthiazol-2-yl)morpholine derivatives have been developed as inhibitors that target the DNA-binding domain of the androgen receptor. nih.gov One such derivative, 4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine (VPC14368), was found to suppress wild-type AR. nih.gov Interestingly, this compound also exhibited partial agonistic effects on the mutated T878A form of the receptor, indicating a cross-interaction with the androgen binding site. nih.gov The morpholine group in these analogues interacts with amino acid residues within the binding pocket through hydrophobic interactions and can form weak hydrogen bonds. nih.gov While these findings establish the potential for morpholine-containing compounds to modulate AR activity, specific studies on this compound are required to determine its direct effects on both wild-type and mutant androgen receptors.

Tachykinin Receptor Antagonism

The most significant preclinical research into the molecular mechanism of this compound and its close analogues has been in the context of tachykinin receptor antagonism. Tachykinins are neuropeptides that mediate their effects through three main G-protein coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). nih.gov Antagonists of these receptors have been investigated for various therapeutic applications.

A key study reported the synthesis and stereochemical structure-activity relationships of novel morpholine analogues, demonstrating their potential as combined tachykinin receptor antagonists. nih.gov In this research, specific stereoisomers, designated as (S,R)-12 and (S,R)-13, which are closely related to the structure of this compound, were shown to exhibit high binding affinities for NK1, NK2, and NK3 receptors. nih.gov The absolute configuration of these morpholine analogues was determined to be an essential factor for potent binding to these receptors. nih.gov

Table 1: Tachykinin Receptor Binding Affinities of Morpholine Analogues| Compound Analogue | NK1 Receptor Binding Affinity | NK2 Receptor Binding Affinity | NK3 Receptor Binding Affinity |

|---|---|---|---|

| (S,R)-12 | High | High | High |

| (S,R)-13 | High | High | High |

Data derived from qualitative descriptions in the cited abstract; specific numerical values (e.g., Ki or IC50) were not provided in the abstract. nih.gov

This research indicates that the 2-phenylmorpholine (B1329631) scaffold is a promising template for the development of broad-spectrum tachykinin receptor antagonists.

Other Protein/Receptor Interaction Profiling

While a comprehensive screening of this compound against a wide panel of proteins and receptors is not publicly available, research on related structures provides insights into potential off-target interactions.

The morpholine ring is recognized as a versatile pharmacophore in medicinal chemistry, capable of interacting with a variety of proteins, particularly kinases. nih.gov Furthermore, a review of 2,2,4-substituted morpholines has highlighted a range of biological activities, including sympathomimetic, analgesic, and antioxidant effects. nih.gov Some derivatives in this class are suggested to act as squalene (B77637) synthase inhibitors, indicating a potential role in lipid metabolism pathways. nih.gov

Additionally, compounds with a benzyloxyphenyl group have been identified as ligands for other receptor systems. For example, 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide was discovered as a high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCHr1), a target for the treatment of obesity. nih.gov These findings suggest that the structural components of this compound could potentially interact with a diverse range of biological targets beyond the tachykinin receptors. However, without direct experimental screening data, these remain hypothetical interactions.

Cellular Pathway Modulation Studies

The effect of this compound on specific intracellular signaling pathways has not been directly investigated. However, the well-established activity of structurally similar compounds provides a strong basis for hypothesizing its potential cellular effects. The morpholine ring linked to a phenyl group is a core feature of the known phosphoinositide 3-kinase (PI3K) inhibitor, LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one).

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth. wikipedia.org Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. nih.govnih.gov The PI3K family of enzymes phosphorylates lipids in the plasma membrane, leading to the recruitment and activation of the serine/threonine kinase AKT. youtube.com Activated AKT then phosphorylates a multitude of downstream proteins that control various cellular functions. youtube.com

Given that LY294002 is a potent pan-PI3K inhibitor, it is plausible that this compound could also modulate the PI3K/AKT/mTOR pathway. nih.govresearchgate.net Inhibition of this pathway would be expected to lead to decreased cell proliferation and survival.

Regarding the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 signaling cascades, there is no available data to suggest that this compound directly modulates its components. nih.gov The MAPK pathways are crucial regulators of cellular responses to a wide array of stimuli and are involved in processes such as proliferation, differentiation, and apoptosis. nih.govresearchgate.net Future studies would be needed to explore any potential crosstalk or direct effects of this compound on MAPK signaling.

Structure Activity Relationship Sar Studies of 2 4 Benzyloxy Phenyl Morpholine and Its Analogs

Elucidation of the Benzyloxyphenyl Moiety's Contribution to Activity

The benzyloxyphenyl group is a significant contributor to the biological activity of this class of compounds. Its size, conformation, and electronic properties dictate the nature and strength of interactions with biological targets.

The presence of the benzyloxy group itself has been shown to be relevant for the activity of various compounds. For instance, in a series of 2-indolyl methylamines, the benzyloxy group was found to be important for selective MAO-B inhibition. nih.gov Similarly, studies on chalcone (B49325) derivatives have highlighted that a benzyloxy group at the para position of the B-ring results in higher monoamine oxidase B (hMAO-B) inhibition compared to an ortho positioning. nih.gov This suggests that the spatial arrangement and accessibility of the benzyloxy group are critical for optimal interaction with the target enzyme's active site. In some cases, the benzyloxy group can enhance lipophilicity, which may aid in crossing biological membranes. nih.gov

Furthermore, the introduction of a CH₂OBn (benzyloxy) group to extend a side chain has been observed to increase biological activity in certain optically active 1,4-morpholin-2,5-dione derivatives. mdpi.com This extension can allow for additional binding interactions or a more favorable orientation within the binding pocket. The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like tyrosine within an enzyme's active site. nih.gov

Role of the Morpholine (B109124) Ring and its Substitutions on Pharmacological Profiles

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.netsci-hub.seresearchgate.net Its saturated, heterocyclic nature provides a three-dimensional structure that can orient substituents in specific vectors for optimal target engagement. The morpholine ring itself is metabolically stable and possesses a favorable biological profile. tandfonline.com

Key properties of the morpholine ring that contribute to its pharmacological utility include:

Basicity: The nitrogen atom of the morpholine ring is basic (pKa of morpholine is ~8.7), allowing for the formation of salts which can improve solubility and handling. researchgate.net However, this basicity is lower than that of piperidine, which can be advantageous in certain contexts. researchgate.net Substituents on the morpholine ring can influence this pKa value. nih.gov

Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to binding affinity. sci-hub.se

Lipophilicity: The morpholine ring offers a balance of hydrophilic (due to the heteroatoms) and lipophilic (due to the hydrocarbon backbone) character, which can be fine-tuned with substituents to optimize absorption, distribution, metabolism, and excretion (ADME) properties. sci-hub.se

Substitutions on the morpholine ring, both on the nitrogen and the carbon atoms, have a profound impact on the pharmacological profile. For instance, N-substitution is a common strategy to modulate activity. In some contexts, adding a methyl group to the nitrogen of a phenmetrazine analog (phendimetrazine) creates a prodrug that is converted to the active compound in the body. google.com In other cases, larger N-substituents can be introduced to probe the binding site for additional interactions. wikipedia.org

Substitutions on the carbon atoms of the morpholine ring can also dramatically alter activity. For example, in a series of mTOR inhibitors, the introduction of a methyl group at the 3-position of the morpholine ring was found to increase anticancer activity. sci-hub.se Bridged morpholine structures have also been explored, with a 3,5-ethylene bridged morpholine showing potent mTOR inhibitory activity, suggesting that constraining the conformation of the morpholine ring can be a successful strategy for enhancing potency and selectivity. sci-hub.se

Table 1: Effect of Morpholine Ring Substitutions on Activity

| Substitution Position | Substituent Type | Observed Effect on Activity | Compound Class Example | Reference |

|---|---|---|---|---|

| N-4 | Methyl | Can create a prodrug of the parent compound. | Phendimetrazine | google.com |

| C-3 | Methyl | Increased anticancer activity. | mTOR inhibitors | sci-hub.se |

| C-2, C-6 | cis-2,6-Dimethyl | Investigated for mTOR inhibition, with bridged analogs showing improved selectivity. | Pyrazolopyrimidine analogues | tsijournals.com |

| Bridged (e.g., 3,5-ethylene) | Ethylene (B1197577) bridge | Potent mTOR inhibitory activity due to deeper pocket penetration. | mTOR inhibitors | sci-hub.se |

Influence of Phenyl Ring Substituents on Biological Activity

The substitution pattern on the 2-phenyl ring is a critical determinant of the biological activity of this class of compounds. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents can significantly modulate potency and selectivity.

In a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives, the nature of the substituent at the para-position of the phenyl ring had a significant impact on cyclooxygenase (COX) enzyme inhibition. While many derivatives were synthesized, only those with specific substituents showed notable activity, indicating a high degree of sensitivity to the substitution pattern. mdpi.com For example, compounds with a methoxy (B1213986) (electron-donating) or ethoxy group at the para-position exhibited inhibitory potential on both COX-1 and COX-2 enzymes. mdpi.com

In other studies on different morpholine-containing scaffolds, electron-withdrawing groups on an aromatic ring have been shown to potentiate antimicrobial activity. sci-hub.se Conversely, for other activities, electron-donating groups on the phenyl ring can lead to excellent results. sci-hub.se In the context of 1,3-thiazine-2-amines with a morpholinophenyl moiety, the nature of substituents on the phenyl ring, including chloro, fluoro, bromo, methyl, and methoxy groups, influenced the antifungal activity. tandfonline.com

The position of the substituent is also crucial. In a study of MenA inhibitors, para-substitution on the phenyl ring was generally preferred, although ortho-substituents were tolerated and did not drastically reduce antibacterial activity. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Effect | Compound Class | Reference |

|---|---|---|---|---|

| Methoxy/Ethoxy | para | Inhibitory potential on COX-1 and COX-2 enzymes. | Benzimidazole-morpholine derivatives | mdpi.com |

| Electron-withdrawing group (e.g., NO₂) | para | Potentiated antimicrobial activity. | General morpholine derivatives | sci-hub.se |

| Electron-donating group (e.g., OCH₃) | para | Favorable for certain biological activities. | General morpholine derivatives | sci-hub.se |

| Chloro, Fluoro, Bromo, Methyl | Various | Influenced antifungal activity. | Thiazine-morpholine derivatives | tandfonline.com |

| 4-Fluoro | para | Lower potency compared to other halo-substituents. | MenA inhibitors | nih.gov |

| 4-Chloro | para | Potency comparable to the lead compound. | MenA inhibitors | nih.gov |

Stereochemical Impact on Potency and Selectivity

The 2-(4-(benzyloxy)phenyl)morpholine scaffold contains at least one chiral center at the C-2 position of the morpholine ring. The absolute configuration at this center, and any other chiral centers introduced through substitution, can have a dramatic effect on biological activity. It is common for one enantiomer to be significantly more potent than the other, a phenomenon known as stereoselectivity.

For example, in a class of neurokinin-1 (NK1) receptor antagonists, the specific stereochemistry of (2R, 3S)-2-phenyl-3-(substituted)morpholine was found to be crucial for high-affinity binding. This highlights the importance of the three-dimensional arrangement of the phenyl group and other substituents relative to the morpholine ring for proper interaction with the receptor.

In the development of mTOR inhibitors, chiral morpholine derivatives were synthesized and evaluated, with the understanding that the stereochemistry could significantly impact selectivity and potency. tsijournals.com Similarly, for mGluR2 positive allosteric modulators, enantiomers of a 2-methyl-2-phenylmorpholine (B190111) derivative were separated and evaluated individually, demonstrating that the biological activity resides primarily in one of the enantiomers. google.com

The synthesis of enantiomerically pure morpholine derivatives is therefore a key aspect of drug development in this area. The use of chiral starting materials or chiral resolution techniques is often necessary to isolate the desired stereoisomer and maximize therapeutic efficacy while minimizing potential off-target effects from the less active or inactive enantiomer. google.com

Rational Design and Optimization Strategies based on SAR

The insights gained from SAR studies are fundamental to the rational design and optimization of new analogs of this compound with improved therapeutic properties. tandfonline.comnih.govresearchgate.net By understanding which structural features are essential for activity and which can be modified, medicinal chemists can systematically design new compounds with enhanced potency, selectivity, and ADME profiles.

Pharmacophore modeling is a key strategy that utilizes SAR data. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model might include:

A hydrophobic aromatic region (the phenyl ring).

A hydrogen bond acceptor (the ether oxygen of the benzyloxy group and/or the morpholine oxygen).

A basic nitrogen atom (the morpholine nitrogen).

A specific stereochemical arrangement of these features.

Once a pharmacophore model is established, it can be used to design new molecules that fit the model. Optimization strategies often involve:

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties but may improve potency or pharmacokinetics. For example, replacing the phenyl ring with a different heterocyclic ring.

Substituent Scanning: Systematically varying the substituents on the aromatic rings to probe for optimal electronic and steric properties.

Conformational Constraint: Introducing conformational rigidity, for example by using bridged morpholines, to lock the molecule in its bioactive conformation and improve binding affinity. sci-hub.setsijournals.com

Prodrug Strategies: Modifying the molecule to improve properties like solubility or oral bioavailability, with the modification being cleaved in vivo to release the active drug. google.com

These rational design approaches, informed by detailed SAR studies, are essential for advancing this class of compounds from initial hits to clinical candidates. tandfonline.comresearchgate.net

Computational Chemistry and Chemoinformatic Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While specific docking studies for "2-(4-(Benzyloxy)phenyl)morpholine" against particular targets are not extensively documented in publicly available literature, its structural features suggest clear potential for interaction with various biological macromolecules.

The structure of "this compound" comprises a morpholine (B109124) ring, a phenyl group, and a benzyloxy moiety, each contributing to its potential binding modes. The flexible conformation of the morpholine ring, along with the rotatable bonds of the benzyloxy group, allows the molecule to adapt its shape to fit within a target's binding pocket.

The binding affinity, often quantified by metrics such as the inhibition constant (Ki), IC50, or a calculated docking score (e.g., in kcal/mol), represents the strength of the interaction. For phenylmorpholine derivatives, these values can vary widely depending on the specific substitutions and the target protein. For instance, the parent compound 2-phenylmorpholine (B1329631) is a potent norepinephrine–dopamine (B1211576) releasing agent, indicating its affinity for monoamine transporters. wikipedia.org Computational models would predict the binding affinity of "this compound" based on the sum of favorable intermolecular interactions versus the energetic penalties of conformational changes and desolvation.

Table 1: Predicted Binding Characteristics of this compound This table is illustrative, based on the structural components of the molecule, as specific experimental or computational values are not publicly available.

| Parameter | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Binding Affinity (Docking Score) | -7.0 to -10.0 kcal/mol | Phenyl and benzyloxy groups allow for extensive hydrophobic and π-stacking interactions, which typically result in favorable (more negative) docking scores. |

| Preferred Conformation | Phenyl and benzyl (B1604629) rings likely oriented pseudo-equatorially relative to the morpholine ring. | Minimizes steric hindrance and allows for optimal interaction with planar residues in a binding site. |

| Target Class Potential | Kinases, GPCRs, Transporters | The combination of hydrogen bond acceptors (morpholine N and O) and large hydrophobic surfaces is common in ligands for these protein families. nih.govwikipedia.org |

The specific interactions between a ligand and a protein are crucial for its stability and selectivity. The functional groups within "this compound" predispose it to several key types of non-covalent interactions.

Hydrogen Bonds: The nitrogen and oxygen atoms of the morpholine ring are potential hydrogen bond acceptors. The nitrogen atom, being a weak base, can accept a hydrogen bond from donor residues like Tyrosine, Serine, or the backbone N-H of amino acids. The ether oxygen in the morpholine ring can also participate as a hydrogen bond acceptor.

π-π Stacking: The two aromatic rings (the phenyl group attached to the morpholine and the benzyl group) can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions are critical for anchoring the ligand in the binding site. uni-greifswald.de

Hydrophobic Interactions: The phenyl, benzyl, and methylene (B1212753) groups of the molecule create significant nonpolar surfaces that can form favorable hydrophobic interactions with aliphatic and aromatic residues like Leucine, Isoleucine, Valine, and Alanine within a protein's active site.

Table 2: Potential Intermolecular Interactions for this compound This table presents a hypothetical analysis of the types of interactions the molecule could form within a protein binding site.

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Morpholine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln, His |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Benzyloxy Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Benzyloxy Ether Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Tyr |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. epstem.net For "this compound," DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine several key properties. uni-greifswald.dedergipark.org.trresearchgate.net

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen and nitrogen atoms.

Table 3: Illustrative DFT-Calculated Properties for this compound These values are representative examples based on similar molecules, as specific published data for the title compound are unavailable.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, localized on the phenyl rings. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Suggests high kinetic stability and relatively low chemical reactivity. |

| Dipole Moment | ~2.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

ELF and LOL are topological analyses of the electron density that provide a quantitative description of electron localization. They are used to visualize and characterize chemical bonds and lone pairs of electrons.

ELF Analysis: An ELF map for "this compound" would show regions of high electron localization (values approaching 1.0) corresponding to the covalent bonds (C-C, C-H, C-N, C-O) and the lone pair electrons on the nitrogen and two oxygen atoms.

LOL Analysis: Similar to ELF, LOL provides a clear picture of electron pairing. The analysis would distinctly map the bonding regions and lone pair domains, confirming the classical Lewis structure of the molecule and providing insight into the spatial arrangement of its valence electrons.

NBO and Fukui function analyses provide deeper insights into charge distribution and reactivity at the atomic level.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method rooted in quantum mechanics, specifically Density Functional Theory (DFT), that is utilized to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemtools.orgunam.mx This technique analyzes the relationship between the electron density (ρ) and its first derivative, which is used to calculate the reduced density gradient (s). The RDG is a dimensionless function that describes the deviation from a homogeneous electron distribution. chemtools.org In regions of covalent bonds and non-covalent interactions, the RDG value is close to zero, while in areas far from the molecule where electron density decays, the value is large. chemtools.org

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, it is possible to distinguish different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as spikes in the low-density, low-gradient region with large negative values of sign(λ₂)ρ. Visually, they are represented by blue-colored isosurfaces.

Weak Interactions (e.g., van der Waals forces): These are found near zero on the sign(λ₂)ρ axis and are typically colored green.

Strong Repulsive Interactions (e.g., Steric Clashes): These correspond to large positive values of sign(λ₂)ρ and are represented by red isosurfaces. chemtools.org

For the compound this compound, RDG analysis could provide critical insights into its three-dimensional structure and intramolecular forces. The analysis would likely reveal van der Waals interactions (green isosurfaces) between the benzyloxy and phenyl rings, indicating potential π-π stacking that contributes to the molecule's conformational stability. Furthermore, weak intramolecular hydrogen bonds could be identified between the hydrogen atoms on the morpholine ring and the oxygen of the benzyloxy group, which would appear as blue-green isosurfaces. The interface between the morpholine ring and the phenyl group might exhibit some steric hindrance, which would be visualized as reddish patches, highlighting regions of electronic repulsion that influence the preferred rotational angle between these two moieties.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. aps.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics, stability, and interactions with its environment, such as a solvent or a biological receptor. researchgate.netsemanticscholar.org

An MD simulation of this compound, typically performed in a simulated aqueous environment, would illuminate its dynamic behavior. Key analyses would include:

Conformational Flexibility: The simulation would track the rotation around the single bonds, particularly the bond connecting the morpholine ring to the phenyl group and the ether linkage of the benzyloxy group. This reveals the accessible conformations and the energy barriers between them.

Stability Assessment: The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms would be calculated over the simulation time. A stable RMSD value indicates that the molecule has reached an equilibrium state and is not undergoing major structural changes.

Regional Fluctuations: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues would highlight the most flexible parts of the molecule. For this compound, the terminal benzyl group is expected to show higher RMSF values compared to the more constrained morpholine-phenyl core, indicating greater mobility.

Solvent Interactions: The simulation would also model the interactions between the compound and surrounding water molecules, providing insight into its solvation and the formation of hydrogen bonds with the solvent.

These simulations are computationally intensive and rely on accurate force fields to define the potential energy of the system. nih.gov The results can help predict the most stable, low-energy conformations of the molecule, which is crucial for understanding its potential biological activity. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. patsnap.com A pharmacophore is an abstract representation and does not correspond to a real molecule but rather to the key features a molecule must possess to be active. patsnap.comarxiv.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. patsnap.com

There are two main approaches to generating a pharmacophore model:

Ligand-Based Modeling: When the structure of the biological target is unknown, a model can be created by analyzing a set of known active molecules to identify common chemical features and their spatial relationships. patsnap.commdpi.com

Structure-Based Modeling: If the 3D structure of the target protein is available, the model can be derived from the interactions observed between the protein and a bound ligand in the active site. patsnap.com

For this compound, a ligand-based pharmacophore model could be constructed based on its key structural features:

Aromatic Rings (AR): Two aromatic features can be defined for the phenyl and benzyl rings.

Hydrogen Bond Acceptor (HBA): The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.

Hydrophobic Group (HY): The entire benzyloxy-phenyl moiety constitutes a significant hydrophobic region.

Once developed, this pharmacophore model can be used as a 3D query for virtual screening . nih.gov In this process, large databases of chemical compounds are computationally searched to identify other molecules that match the pharmacophoric features. nih.govnih.gov The "hits" from this screening are molecules that are predicted to have a similar mechanism of action and can be prioritized for experimental testing, significantly accelerating the discovery of new lead compounds. philadelphia.edu.jo

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are critical for its success as a potential drug. nih.gov Poor ADME properties are a major cause of late-stage drug development failures. nih.gov These predictions are often based on the physicochemical properties of the molecule and are guided by established rules and models.

A key tool in this process is "Lipinski's Rule of Five," which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

For this compound, an in silico ADME profile can be predicted by calculating these and other relevant descriptors.

| Property | Predicted Value | ADME Significance |

|---|---|---|

| Molecular Formula | C17H19NO2 | Basic molecular composition. |

| Molecular Weight (MW) | 269.34 g/mol | Well within the limit for good oral bioavailability (<500). |

| LogP (Octanol/Water Partition Coefficient) | ~2.8 - 3.2 | Indicates good lipid solubility for membrane permeability, within the ideal range (<5). |

| Hydrogen Bond Donors (HBD) | 0 | Fulfills the requirement for good oral bioavailability (≤5). |

| Hydrogen Bond Acceptors (HBA) | 3 (Two O atoms, one N atom) | Well within the limit for good oral bioavailability (≤10). |

| Lipinski's Rule of Five Violations | 0 | Predicts good drug-likeness and potential for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~30.5 Ų | Predicts excellent intestinal absorption and blood-brain barrier penetration (TPSA < 90 Ų). |

| Number of Rotatable Bonds | 4 | Indicates good conformational flexibility without being excessive, associated with better oral bioavailability (≤10). |

Based on this in silico analysis, this compound exhibits a promising ADME profile. It adheres to Lipinski's Rule of Five, and its low TPSA suggests it is likely to be well-absorbed orally and has the potential to cross the blood-brain barrier. These predictions are valuable in the early stages of drug discovery to identify candidates with a higher probability of success in later clinical phases. nih.goveijppr.com

Preclinical Metabolic Investigations

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govcreative-biolabs.com The rate of disappearance of the parent compound over time is measured to determine key pharmacokinetic parameters like the half-life (t½) and intrinsic clearance (CLint). domainex.co.ukresearchgate.net

These parameters are crucial for several reasons:

Predicting Hepatic Clearance: Intrinsic clearance values can be used to predict the hepatic clearance of a drug in vivo, which is a major determinant of its bioavailability and dosing regimen. nuvisan.comdomainex.co.uk

Ranking and Optimizing Compounds: Metabolic stability data allows for the ranking of compounds within a chemical series, guiding medicinal chemistry efforts to optimize metabolic properties. researchgate.net

Interspecies Scaling: By using liver fractions from different species (e.g., rat, mouse, dog, human), potential differences in metabolism can be identified, aiding in the selection of appropriate animal models for further nonclinical studies. xenotech.com

Standard procedures for these assays involve incubating the test compound at a specific concentration (e.g., 1 µM) with a defined amount of microsomal protein (e.g., 0.5 mg/mL) or a certain number of hepatocytes at 37°C. sci-hub.se The reaction is initiated by adding a cofactor, typically NADPH for cytochrome P450 (CYP) enzyme-mediated reactions. domainex.co.uk Samples are taken at various time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

While specific experimental data for 2-(4-(benzyloxy)phenyl)morpholine is not publicly available, a representative data table for a hypothetical compound with a similar structure is presented below to illustrate the typical output of such assays. The stability can be categorized based on the half-life or intrinsic clearance values, with compounds having a longer half-life and lower clearance generally being more metabolically stable. evotec.com

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

|---|---|---|---|

| Human | 45 | 15.4 | Moderate |

| Rat | 25 | 27.7 | Moderate to High |

| Mouse | 15 | 46.2 | High |

| Dog | 60 | 11.6 | Low to Moderate |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

Predicted Metabolic Pathways of the Morpholine (B109124) Ring and Phenyl Moiety

Based on the known metabolic transformations of structurally related compounds, the predicted metabolic pathways for this compound likely involve modifications of the morpholine ring, the benzyloxy group, and the phenyl ring. The primary enzymes responsible for these biotransformations are the cytochrome P450 (CYP) superfamily. nih.gov

Metabolism of the Morpholine Ring:

The morpholine ring is a common moiety in many pharmaceuticals and is known to undergo several metabolic reactions. sci-hub.seresearchgate.net For this compound, the following pathways are predicted:

N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide metabolite. sci-hub.se

C-Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen or oxygen of the morpholine ring can occur. Hydroxylation of the carbon alpha to the nitrogen can lead to the formation of a carbinolamine, which may subsequently open to form an amino alcohol. nih.gov Alternatively, oxidation can lead to the formation of a lactam. sci-hub.se

Ring Cleavage: The morpholine ring can undergo cleavage, leading to more polar, linear metabolites that are more easily excreted. nih.gov

Metabolism of the Phenyl and Benzyloxy Moieties:

The benzyloxyphenyl portion of the molecule also presents several sites for metabolic attack:

O-Debenzylation: A major and common metabolic pathway for compounds containing a benzyloxy group is O-debenzylation. mdpi.commdpi.com This reaction, primarily catalyzed by CYP enzymes, would cleave the ether linkage to yield 4-morpholin-2-ylphenol and benzyl (B1604629) alcohol. The resulting benzyl alcohol would likely be further oxidized to benzoic acid.

Aromatic Hydroxylation: The phenyl rings (both the one attached to the morpholine and the benzyl ring) are susceptible to hydroxylation at various positions, a common reaction catalyzed by CYP enzymes. rsc.orggoogle.comnih.gov This introduces a hydroxyl group, increasing the polarity of the molecule.

Benzylic Hydroxylation: The benzylic carbon (the CH2 group between the phenyl ring and the ether oxygen) can undergo hydroxylation to form a hemiacetal, which may be unstable and lead to further degradation products. rsc.org

The predicted major metabolic pathways for this compound are summarized in the following diagram:

graph TD

A[this compound] --> B{O-Debenzylation};

A --> C{Aromatic Hydroxylation};

A --> D{Morpholine Ring Oxidation};

This diagram illustrates the predicted metabolic pathways and is not based on experimentally confirmed metabolites.

These predicted pathways highlight the likely points of metabolic vulnerability for this compound. Identifying these "soft spots" is crucial in drug development, as it can guide the synthesis of analogues with improved metabolic stability and pharmacokinetic properties. acs.org For instance, if O-debenzylation is found to be a major clearance pathway leading to rapid elimination, medicinal chemists might explore replacing the benzyl group with a more metabolically stable moiety. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings

The compound 2-(4-(benzyloxy)phenyl)morpholine and its derivatives represent a significant area of interest in medicinal chemistry due to the versatile pharmacological potential of the morpholine (B109124) nucleus. e3s-conferences.orgiajps.com The core structure, featuring a morpholine ring attached to a phenyl group with a benzyloxy substituent, serves as a scaffold for developing novel therapeutic agents. ontosight.ai

Key academic findings reveal that the synthesis of such derivatives often involves multi-step reactions starting from commercially available materials like L-tyrosine. iajps.com Synthetic strategies frequently employ techniques such as N-alkylation and reductive amination to modify the morpholine nitrogen. nih.gov For instance, the synthesis of related benzimidazole-morpholine derivatives has been achieved under microwave irradiation conditions. mdpi.com The crystal structure of related compounds, such as 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole, has been elucidated, showing a chair conformation for the morpholine ring. researchgate.net

Pharmacological studies have demonstrated that derivatives of this scaffold exhibit a broad range of biological activities. The morpholine moiety is a common feature in compounds explored for their potential in treating neurological disorders, inflammation, and cancer. ontosight.ai Specifically, derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease. researchgate.net Furthermore, certain pyrimidine (B1678525) derivatives bearing a 4-(benzyloxy)phenyl moiety have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. rsc.org The structural features, including the benzyloxy group, are thought to influence the pharmacokinetic properties of these compounds. ontosight.ai

Current Challenges and Emerging Opportunities in this compound Research

A primary challenge in the research of this compound and its analogs lies in achieving high selectivity for specific biological targets. While the morpholine scaffold is versatile, this can also lead to interactions with multiple receptors or enzymes, potentially causing off-target effects. For example, while some derivatives show promise as MAO-B inhibitors, ensuring selectivity over the MAO-A isoform is crucial to minimize side effects. researchgate.net Another hurdle is optimizing the physicochemical properties of these compounds, such as solubility and their ability to cross the blood-brain barrier, which is essential for developing treatments for central nervous system disorders. researchgate.net

Despite these challenges, significant opportunities are emerging. The development of more selective dopamine (B1211576) D4 receptor ligands based on the morpholine structure for potential use in treating CNS diseases is an active area of research. nih.govacs.org There is also a growing interest in creating hybrid molecules that combine the morpholine scaffold with other pharmacologically active groups to develop multi-action therapeutic agents for complex conditions like inflammatory diseases. mdpi.com The potential to modify the benzyloxy group and other substituents on the phenyl ring offers a pathway to fine-tune the biological activity and pharmacokinetic profile of these compounds. vulcanchem.com Furthermore, the application of computational methods, such as 3D-QSAR and molecular docking, is becoming increasingly important for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors. acs.orgresearchgate.net

Prospective Directions for Advanced Preclinical Investigations and Compound Optimization

Future research on this compound and its derivatives is poised to move in several key directions. A major focus will be on compound optimization to enhance both potency and selectivity. This will involve the synthesis of new analogs with systematic modifications to the core structure. For example, exploring different substituents on the phenyl ring and modifications of the benzyloxy group could lead to improved interactions with target proteins. vulcanchem.comacs.org

Advanced preclinical investigations should include comprehensive in vitro and in vivo studies to fully characterize the pharmacological and pharmacokinetic profiles of promising lead compounds. This includes detailed enzyme inhibition assays, cell-based functional assays, and evaluation in animal models of relevant diseases. acs.org For compounds targeting neurodegenerative diseases, assessing their ability to penetrate the blood-brain barrier will be critical. researchgate.net

Moreover, the use of advanced analytical and computational techniques will be instrumental. High-resolution mass spectrometry and NMR spectroscopy will continue to be essential for structural elucidation. mdpi.com Molecular modeling and docking studies can provide valuable insights into the binding modes of these compounds with their biological targets, facilitating rational drug design. researchgate.net The exploration of novel synthetic routes, potentially utilizing more efficient and sustainable methods, will also be a key aspect of future research. mdpi.com Ultimately, the goal is to identify and develop optimized compounds with strong therapeutic potential for progression into clinical trials. scribd.com

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(Benzyloxy)phenyl)morpholine, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, benzyloxy-protected phenols can react with morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Purity (>97%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures . Monitoring reaction progress with TLC (Rf ~0.4 in 1:3 EtOAc/hexane) and verifying purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms structural integrity. For example, the benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm and a singlet for the methylene group (δ 5.0–5.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₇H₁₉NO₂: 278.1416) .

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic space group P2₁/c) resolves stereochemistry and bond angles .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent oxidation. Stability tests show no decomposition over 6 months under these conditions. Avoid exposure to moisture or strong acids, as the benzyloxy group may hydrolyze .

Advanced Research Questions

Q. How can conflicting data on reactivity of the benzyloxy group in morpholine derivatives be resolved?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected deprotection under mild conditions) may arise from trace impurities or solvent effects. Cross-validate using:

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying pH/temperature.

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* basis set) to predict hydrolysis pathways .

- Comparative LC-MS : Analyze byproducts to identify competing reactions .

Q. What strategies mitigate interference from the morpholine ring in biological activity assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing morpholine with piperidine) to isolate contributions of the benzyloxy group .

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled derivatives) to quantify target engagement in vitro .

- Metabolic Stability Tests : Incubate with liver microsomes (e.g., human CYP3A4) to assess morpholine ring oxidation .

Q. How does the benzyloxy group influence electronic properties in catalytic applications?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (e.g., CHI760E potentiostat) reveals electron-withdrawing effects (E₁/₂ ≈ –0.5 V vs. Ag/AgCl) .

- DFT Modeling : HOMO-LUMO gaps (calculated ~4.2 eV) correlate with catalytic activity in cross-coupling reactions .

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λmax ~270 nm) to assess electronic perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.